2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and an acetamide group attached to the nitrogen atom of the indole. The compound also features a 3,4-dimethoxyphenyl group attached to the acetamide moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acylation of the indole nitrogen with an appropriate acylating agent to form the acetamide derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position of the indole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide include other indole derivatives with different substituents on the indole ring or the acetamide moiety. Examples include:
2-(5-bromo-1H-indol-1-yl)propanoic acid: This compound has a propanoic acid group instead of the acetamide group.
2-(5-bromo-1H-indol-1-yl)propanoate: This ester derivative features an ethyl group attached to the carboxyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H21BrN2O3 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-12-16(21)4-5-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24) |
InChI Key |
KJPSEXDNBNEJPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC |
Origin of Product |
United States |
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